Anhydrodehydroartemisinin is a derivative of dihydroartemisinin, which is itself derived from artemisinin, a natural product extracted from the plant Artemisia annua. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. Anhydrodehydroartemisinin exhibits promising anticancer properties and has been studied for its effects against various cancer cell lines and pathogens.
Anhydrodehydroartemisinin is synthesized from dihydroartemisinin, which is produced through the reduction of artemisinin. Artemisinin is obtained from the sweet wormwood plant, Artemisia annua, which has been used in traditional medicine for centuries. The synthesis of anhydrodehydroartemisinin allows for the exploration of its pharmacological properties, particularly in the development of novel anticancer agents.
Anhydrodehydroartemisinin falls under the classification of sesquiterpene lactones, a group known for their diverse biological activities. It is specifically categorized within the artemisinin family of compounds, which are characterized by their endoperoxide bridge and unique structural features that contribute to their biological efficacy.
The synthesis of anhydrodehydroartemisinin typically involves several steps:
Anhydrodehydroartemisinin features a complex molecular structure characterized by a bicyclic framework with an endoperoxide bridge. Its chemical formula is .
Anhydrodehydroartemisinin can participate in various chemical reactions:
The mechanism by which anhydrodehydroartemisinin exerts its biological effects involves:
Studies have shown that anhydrodehydroartemisinin exhibits cytotoxic effects against various cancer cell lines, including prostate cancer cells, with IC50 values indicating potent activity.
Anhydrodehydroartemisinin has several promising applications:
The systematic chemical name anhydrodehydroartemisinin (C~15~H~22~O~4~) denotes a dehydrated derivative of dihydroartemisinin (DHA). It is alternatively referred to as 9,10-anhydrodehydroartemisinin or arteannuin B in phytochemical literature, reflecting its natural occurrence in Artemisia annua extracts. This compound falls within the broader class of sesquiterpene lactones characterized by a 1,2,4-trioxane pharmacophore, though its defining structural feature is the absence of the endoperoxide bridge due to dehydration-induced rearrangement [5] [7].
The formation of anhydrodehydroartemisinin represents a critical isomerization pathway within artemisinin derivatives. It arises from acid-catalyzed dehydration of dihydroartemisinin (DHA), where the C10 hydroxyl group and C9 hydrogen are eliminated, resulting in a conjugated exocyclic methylene group (Δ^9(10)^) and loss of the endoperoxide functionality. This structural alteration positions it as a stability marker in artemisinin-based pharmaceuticals, as its presence often indicates degradation of the bioactive peroxide-containing precursors [5] [9].
Table 1: Key Nomenclature and Structural Features of Anhydrodehydroartemisinin
Systematic Name | 9,10-Anhydrodehydroartemisinin |
---|---|
Alternative Names | Arteannuin B; Anhydrodihydroartemisinin (historical) |
Molecular Formula | C~15~H~22~O~4~ |
CAS Registry Number | Not explicitly provided (Referenced as CID 393517 in PubChem) [1] |
Structural Backbone | Sesquiterpene lactone |
Key Functional Groups | Lactone, exocyclic methylene (Δ^9(10)^), absence of endoperoxide bridge |
Origin | Dehydration product of dihydroartemisinin (DHA); Naturally occurring in low-artemisinin chemotypes of A. annua [7] |
Anhydrodehydroartemisinin possesses two chiral centers at C4 and C6 within the decalin ring system. Unlike its precursor DHA, which exhibits epimerization at C10, the dehydration process fixes the stereochemistry at C9-C10, eliminating C10 as a stereogenic center. The exocyclic double bond between C9 and C10 introduces planarity, simplifying the stereochemical landscape compared to artemisinin or DHA. The stereochemistry at C4 and C6 is typically depicted with trans ring junction stereochemistry (H-4α, H-6β), consistent with the biosynthetic precursor dihydroartemisinic acid [7] [9].
Representation follows IUPAC Recommendations 2006 for stereochemical diagrams:
Figure 1: Anhydrodehydroartemisinin Stereochemistry
O║O——C/ \/ \/ \/ ▲ \O—O | C=CH₂\ •H₆ /\ / \ /C C\ /\ /C|H₄ (plain bond)
Caption: Representative stereochemical diagram illustrating the predominant configuration. Solid wedge indicates H-6 projecting above the ring plane; hashed wedge indicates H-4 projecting below; plain bond indicates H-4 lies in the plane. The exocyclic methylene (C9=C10) is planar.
Physicochemical Profile
Anhydrodehydroartemisinin is characterized by low water solubility and moderate lipophilicity (estimated logP ~2.5-3.0), properties inherited from its sesquiterpene lactone backbone. Spectroscopic signatures include:
Stability Mechanisms and Degradation Kinetics
The defining stability feature of anhydrodehydroartemisinin is its resistance to Fe(II)-mediated degradation, a major instability pathway for peroxidic artemisinins like DHA and artesunate. This stems directly from the absence of the endoperoxide bridge. While stable under neutral conditions, it undergoes pH-dependent decomposition:
Table 2: Comparative Stability of Artemisinin Derivatives Under Physiological Conditions (pH 7.4, 37°C) [3] [5] [6]
Compound | Half-life (t₁/₂) in Plasma | Major Degradation Pathway(s) | Sensitivity to Fe(II)/Heme | Sensitivity to pH >7 |
---|---|---|---|---|
Dihydroartemisinin (DHA) | 1-3 hours | Hydrolysis, Oxidation, Heme adduction | High | High |
Artemether | 4-8 hours | Hydrolysis, Oxidative metabolism | Moderate | Moderate |
Artesunate | <1 hour | Hydrolysis (to DHA), Oxidation | High | Very High |
Anhydrodehydroartemisinin | >24 hours | Lactone hydrolysis (pH dependent) | Negligible | Moderate |
Thermal stability studies indicate decomposition above ~160°C, consistent with its sesquiterpene lactone structure. Its stability profile contrasts sharply with peroxidic artemisinins: DHA loses >90% antimalarial activity in plasma within 24 hours at 37°C due to Fe(II)-heme mediated degradation and hydrolysis, whereas anhydrodehydroartemisinin shows negligible activity loss under identical conditions, confirming its chemical inertness toward biological reductants [3] [5] [6].
Role as a Degradation Marker
Quantification of anhydrodehydroartemisinin serves as a stability indicator in artemisinin-based formulations. High-Performance Liquid Chromatography (HPLC) methods exploiting its UV absorbance (~210-220 nm) and stability (lack of on-column epimerization unlike DHA) enable reliable detection and quantitation of DHA degradation in pharmaceutical products and biological matrices. Elevated levels signal improper storage (heat, moisture) or formulation instability, particularly in fixed-dose combinations lacking physical separation of acidic excipients from artemisinins [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7